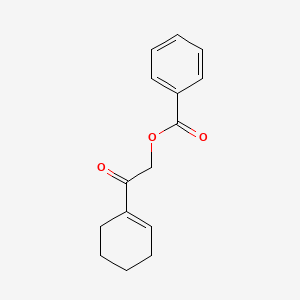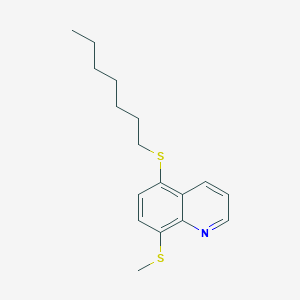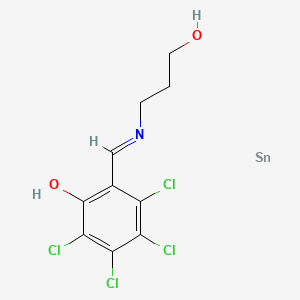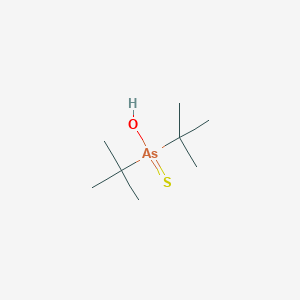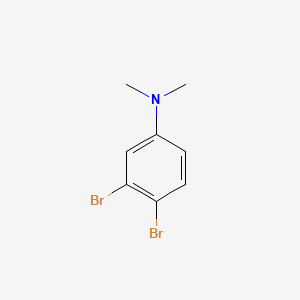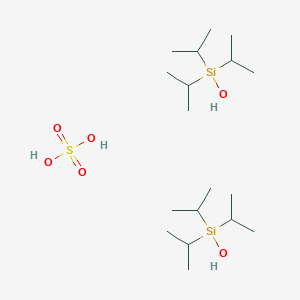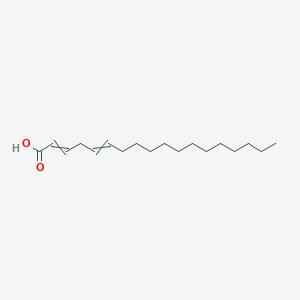
Octadeca-2,5-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-2,5-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 2nd and 5th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are known for their various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,5-dienoic acid typically involves the use of high-performance liquid chromatography (HPLC) to separate it from other isomeric acids . The synthetic route may include the use of dienophiles and triazoline derivatives to achieve the desired separation and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale production would involve similar chromatographic techniques to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadeca-2,5-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or peroxides.
Reduction: This reaction involves the addition of hydrogen, often resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., OH-).
Major Products Formed
Oxidation: Epoxides and peroxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Octadeca-2,5-dienoic acid has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of octadeca-2,5-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
9Z,12E-Octadecadienoic acid: An isomer with double bonds at the 9th and 12th positions but in different configurations.
Uniqueness
Octadeca-2,5-dienoic acid is unique due to the specific positions of its double bonds (2nd and 5th positions), which confer distinct chemical and biological properties compared to other octadecadienoic acids .
Properties
CAS No. |
58989-38-1 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-2,5-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14,16-17H,2-12,15H2,1H3,(H,19,20) |
InChI Key |
HTDYFMGWIACGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


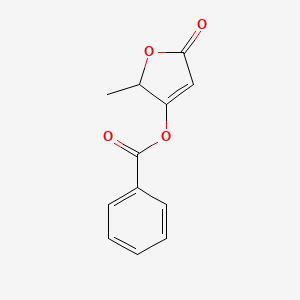
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)

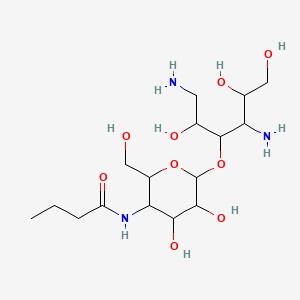
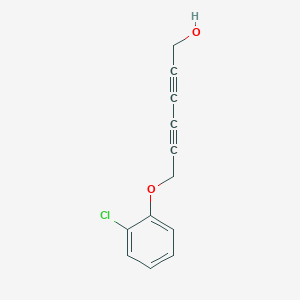

![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)
